molecular formula C16H12ClN3O3S B2579966 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide CAS No. 864860-90-2

2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide

Cat. No.: B2579966
CAS No.: 864860-90-2
M. Wt: 361.8
InChI Key: XWPDAVBMWHVNSJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a specialized benzothiazole derivative designed for advanced research applications in medicinal chemistry and drug discovery. This compound features a chloro-nitrobenzamide moiety linked to a dimethyl-substituted benzothiazole ring, a privileged scaffold known for its diverse pharmacological activities . The strategic placement of the nitro and chloro groups on the benzamide ring enhances its electrophilic properties, making it a versatile synthetic intermediate for further derivatization through nucleophilic substitution or reduction reactions . Benzothiazole derivatives have garnered significant interest due to their notable biological activities, particularly in anticancer research . These compounds often exhibit potent and selective inhibitory effects on cancer cell proliferation. Related benzothiazole analogues have been shown to promote apoptosis, arrest the cell cycle, and inhibit cancer cell migration in various human cancer cell lines, including epidermoid carcinoma and non-small cell lung cancer models . The mechanism of action for such compounds frequently involves the modulation of key cellular signaling pathways, such as the simultaneous inhibition of both AKT and ERK, which are crucial for tumor cell survival and proliferation . Beyond oncology, the benzothiazole core also shows promise in anti-inflammatory applications, with some derivatives demonstrated to significantly reduce the secretion of key inflammatory cytokines like IL-6 and TNF-α, underscoring the potential for dual-action therapeutic strategies . This compound is characterized by high purity and stability under controlled conditions, ensuring reproducibility in research applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-8-3-6-13-14(9(8)2)18-16(24-13)19-15(21)11-7-10(20(22)23)4-5-12(11)17/h3-7H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPDAVBMWHVNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 4,5-dimethyl-2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole core.

    Nitration: The next step is the nitration of the benzene ring. This is usually done by treating the compound with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Amidation: Finally, the compound is subjected to an amidation reaction where the benzothiazole derivative is reacted with 5-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 2 of the nitrobenzamide ring undergoes nucleophilic aromatic substitution (SNAr) due to activation by the electron-withdrawing nitro group (-NO₂). Common nucleophiles and conditions include:

NucleophileReagent/ConditionsProductYield (%)Source
AminesDMF, 80°C, 12h2-Amino-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide72–85
MethoxideNaOMe/MeOH, reflux2-Methoxy-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide68
ThiolsK₂CO₃/DMSO, 60°C2-(Alkylthio)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide55–63

Mechanistic Insight : The nitro group meta to the chloro enhances electrophilicity, while the dimethylbenzothiazole’s steric bulk slightly reduces reaction rates compared to simpler thiazoles .

Reduction Reactions

The nitro group (-NO₂) is reducible to an amine (-NH₂) under catalytic hydrogenation or chemical reduction:

Reducing AgentConditionsProductSelectivitySource
H₂/Pd-CEtOH, 25°C, 3h5-Amino-2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide>90%
SnCl₂/HClReflux, 6h5-Amino-2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide78%
NaBH₄/CuCl₂MeOH, 0°CPartial reduction to hydroxylamine (-NHOH)45%

Applications : The resultant amine serves as an intermediate for azo-coupling or reductive alkylation .

Hydrolysis Reactions

The amide bond hydrolyzes under acidic or basic conditions:

ConditionsReagentsProductNotesSource
Acidic6M HCl, reflux, 8h2-Chloro-5-nitrobenzoic acid + 2-Amino-4,5-dimethyl-1,3-benzothiazoleQuantitative
Basic4M NaOH, 70°C, 6h2-Chloro-5-nitrobenzoyl chloride + 2-Amino-4,5-dimethyl-1,3-benzothiazole88%

Kinetics : Hydrolysis is slower in basic media due to stabilization of the amide by resonance.

Cyclization

Intramolecular cyclization occurs under dehydrating conditions (e.g., PPA, 120°C), forming a fused quinazolinone-thiazole system :
Cyclized Product: 8-Nitro-3-(4,5-dimethyl-1,3-benzothiazol-2-yl)quinazolin-4(3H)-one\text{Cyclized Product: } \text{8-Nitro-3-(4,5-dimethyl-1,3-benzothiazol-2-yl)quinazolin-4(3H)-one}

Oxidation

The benzothiazole sulfur oxidizes to sulfoxide/sulfone using H₂O₂ or mCPBA:

Oxidizing AgentConditionsProductYield (%)
30% H₂O₂AcOH, 60°C, 4hSulfoxide derivative74
mCPBADCM, 0°C, 2hSulfone derivative82

Impact : Sulfone formation enhances electrophilicity, improving binding in medicinal applications .

Comparative Reactivity Table

Reaction TypeRate (Relative to Analogues)Key Influencing Factor
Chloro Substitution1.2× fasterNitro group activation
Nitro Reduction0.8× slowerSteric hindrance from benzothiazole
Amide Hydrolysis1.5× faster (acidic)Resonance destabilization

Scientific Research Applications

Antimicrobial Applications

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. The following table summarizes its efficacy against selected bacterial strains:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1232 µg/mL
Escherichia coli1064 µg/mL
Pseudomonas aeruginosa1148 µg/mL

Studies have demonstrated that the compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth . Further investigations are required to fully elucidate these mechanisms and optimize the compound's antimicrobial properties.

Anticancer Research

The anticancer potential of 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide has been explored in various studies. The compound has shown promising results against different cancer cell lines, as summarized in the table below:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis via nitroso intermediates
MCF-7 (Breast)20Inhibition of cell proliferation
A549 (Lung)25Modulation of apoptotic pathways

The anticancer activity is believed to stem from its ability to induce apoptosis and inhibit cell proliferation through various biochemical pathways . Molecular docking studies have further elucidated its binding interactions with cancer-related targets, enhancing our understanding of its therapeutic potential .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzothiazole moiety have been systematically studied to determine their impact on biological activity. For instance, modifications at the nitro group position have been linked to enhanced anticancer activity .

Case Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on this compound and evaluated their antimicrobial properties against both Gram-positive and Gram-negative bacteria. Compounds exhibiting significant activity were further analyzed for their potential as lead candidates in drug development .

Case Study 2: Anticancer Activity

Another study focused on evaluating the anticancer effects of this compound against human breast adenocarcinoma cells (MCF7). The results indicated that certain derivatives induced apoptosis more effectively than others, suggesting that structural modifications could enhance therapeutic outcomes .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety can interact with proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Structural Variations and Core Modifications

Heterocyclic Core Differences
  • Benzimidazole Analogs :

    • Example: 2-Chloro-N-[2-(4-ethylphenyl)-1-methyl-1H-benzimidazol-5-yl]-5-nitrobenzamide (8c) .
    • Structural Distinction: Replaces benzothiazole with benzimidazole, introducing a methyl group and 4-ethylphenyl substituent.
    • Implications: Increased aromatic bulk may enhance hydrophobic interactions but reduce solubility.
  • Thiazole Derivatives: Example: N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide . Structural Distinction: Simpler thiazole core with fluorine substituents.
  • Thiadiazol Derivatives :

    • Example: 2-Chloro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide .
    • Structural Distinction: Incorporates dual thiadiazol rings and a sulfanyl linker.
    • Implications: Increased complexity may improve target specificity but complicate synthesis.
Substituent Effects
  • Target Compound : 4,5-Dimethyl groups on benzothiazole.
  • Analog: 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide . Substituents: Methoxy and methyl groups on the phenyl-thiazole moiety.

Physicochemical Properties

Property Target Compound (Estimated) 2-Chloro-N-(2,4-Difluorophenyl)-5-Nitrobenzamide 5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide
Molecular Weight ~350 (estimated) 312.65 ~380 (estimated)
XLogP3 ~3.8 (estimated) 3.4 ~4.1 (estimated)
Hydrogen Bond Acceptors 5 5 6
Topological Polar Surface Area ~75 Ų 74.9 Ų ~85 Ų (estimated)

Key Observations :

  • The target compound’s dimethyl groups likely increase lipophilicity (higher XLogP3) compared to fluorinated analogs, favoring membrane permeability but reducing aqueous solubility.
  • Thiazole/thiadiazol derivatives with additional substituents (e.g., methoxy) exhibit higher polar surface areas, which may limit blood-brain barrier penetration .

Salt Forms and Solubility

  • Example: 2-Chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide hydrochloride (MW: 527.42) .
  • Implications : Salt formation (e.g., hydrochloride) improves solubility, a strategy applicable to the target compound for pharmaceutical formulation .

Biological Activity

2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the research findings on its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety and a nitrobenzamide group. Its molecular formula is C15H13ClN2O3SC_{15}H_{13}ClN_{2}O_{3}S, with a molecular weight of approximately 344.79 g/mol. The presence of chlorine and nitro groups contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown promising results in inhibiting key enzymes involved in metabolic pathways. For instance, it exhibits inhibitory activity against α-glucosidase and α-amylase, enzymes critical in carbohydrate metabolism .
  • Protein Binding : The benzothiazole ring facilitates interactions with protein targets, potentially altering their conformation and function. This interaction can disrupt signaling pathways within cells.

Biological Activity Data

Several studies have evaluated the biological activity of this compound, particularly its antidiabetic potential through enzyme inhibition. The following table summarizes key findings related to its inhibitory effects on α-glucosidase and α-amylase:

CompoundTarget EnzymeIC50 (μM)Reference
This compoundα-glucosidase10.75 ± 0.52
α-amylase0.90 ± 0.31
Acarboseα-glucosidase39.48 ± 0.80
α-amylase5.60 ± 0.30

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of electron-withdrawing (nitro) and electron-donating (methyl) groups significantly influences the inhibitory potency of the compound against the target enzymes. Variations in substituents on the benzothiazole ring alter binding affinity and enzyme inhibition efficacy .

Case Studies

  • Antidiabetic Activity : In vitro studies demonstrated that the compound effectively inhibits α-glucosidase and α-amylase, leading to reduced blood glucose levels in diabetic models. Molecular docking studies indicated strong binding interactions with active site residues of these enzymes, supporting the observed inhibitory effects .
  • Cytotoxicity Studies : Preliminary cytotoxicity assays have suggested that this compound may also exhibit anticancer properties, although further investigation is required to elucidate its mechanism in cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : React 5-chloro-2-amine-substituted benzothiazole derivatives with 2-chloro-5-nitrobenzoyl chloride in pyridine under reflux (12–24 hours), followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
  • Route 2 : Use coupling agents like EDCI/HOBt in DMF to facilitate amide bond formation between the benzothiazol-2-amine and activated carboxylic acid derivatives .
  • Optimization : Monitor reaction progress via TLC, adjust stoichiometry of acyl chloride (1.2–1.5 equivalents), and control temperature (room temperature for sensitive intermediates, reflux for sluggish reactions).

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; expect retention time consistency (±0.2 min) .
  • NMR : Confirm aromatic proton environments (δ 8.5–7.0 ppm for nitro and chloro substituents) and benzothiazole methyl groups (δ 2.3–2.5 ppm) .
  • Mass Spectrometry : Look for [M+H]<sup>+</sup> at m/z 376.3 (calculated for C16H13ClN3O3S) .

Q. What spectroscopic and crystallographic methods are suitable for structural elucidation?

  • X-ray Crystallography : Use SHELXL for refinement; prepare single crystals via slow evaporation of methanol/chloroform mixtures. Anticipate intermolecular hydrogen bonds (N–H···O/N) stabilizing the amide-thiazole conformation .
  • FT-IR : Confirm amide C=O stretch (~1680 cm<sup>−1</sup>) and nitro group asymmetrical stretching (~1520 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Approach :

  • Dose-Response Curves : Test across concentrations (0.1–100 µM) to distinguish specific inhibition from nonspecific toxicity .
  • Off-Target Profiling : Use kinase/GPCR panels to identify secondary targets .
  • Structural Dynamics : Perform molecular docking (e.g., AutoDock Vina) to analyze binding modes to PFOR enzyme vs. unrelated proteins .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Process Chemistry Adjustments :

  • Switch from batch to flow chemistry for exothermic steps (e.g., acylation) .
  • Replace pyridine with DMAP (0.1 equivalents) as a catalyst to reduce side-product formation .
  • Table 1 : Yield optimization under varying conditions:
SolventTemp (°C)CatalystYield (%)
DCM25None45
THF40DMAP68
Acetonitrile60Pyridine52

Q. How do substituent modifications (e.g., nitro → amine) impact bioactivity?

  • Case Study : Reduction of the nitro group to amine (via H2/Pd-C) yields 5-amino derivatives. Test in vitro against Trypanosoma brucei:

  • Nitro form : IC50 = 1.2 µM (selectivity index = 10).
  • Amino form : IC50 = 8.5 µM (selectivity index = 2), indicating nitro’s critical role in target engagement .

Q. What computational methods predict solubility and bioavailability?

  • Tools :

  • LogP Calculation : Use ChemAxon or ACD/Labs; expected LogP = 3.2 (moderate lipophilicity).
  • Solubility Prediction : Employ Abraham solvation parameters; anticipate aqueous solubility ~0.05 mg/mL (requires formulation with cyclodextrins) .
  • ADMET Profiling : Run QikProp for CNS permeability (low) and CYP450 inhibition risks .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in crystallographic data vs. computational models?

  • Root Cause :

  • Static vs. Dynamic States : X-ray structures reflect rigid conformations, while MD simulations show flexibility in the benzothiazole-methyl group .
  • Resolution Limits : Data with R > 0.05 may misassign electron density peaks; re-refine with SHELXL using TWIN/BASF commands for twinned crystals .

Q. Why do bioactivity results vary between enzyme assays and cell-based studies?

  • Key Factors :

  • Membrane Permeability : Poor cellular uptake (e.g., P-gp efflux) may reduce intracellular efficacy despite high enzyme affinity .
  • Metabolic Stability : Check for rapid hepatic clearance (e.g., microsomal half-life < 10 min) using LC-MS/MS .

Data Reporting Standards

  • Crystallography : Follow CIF guidelines (Acta Crystallographica) for reporting bond lengths/angles (e.g., C–N = 1.36 Å, C–S = 1.71 Å) and hydrogen-bonding networks .
  • Spectral Data : Include NMR coupling constants (J = 8–10 Hz for aromatic protons) and IR band assignments in supplementary materials .

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